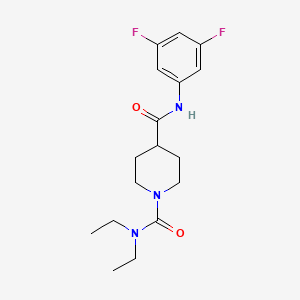![molecular formula C19H18N2O5 B5348120 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5348120.png)
5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide, also known as PXS-4728A, is a novel and potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key regulator of glucose homeostasis, and its inhibition has been shown to improve glycemic control in patients with type 2 diabetes mellitus (T2DM).
作用机制
DPP-4 is a peptidase enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these hormones, which in turn stimulate insulin secretion, inhibit glucagon secretion, and promote satiety. 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide is a competitive inhibitor of DPP-4, and has been shown to increase GLP-1 and GIP levels in both animal models and humans.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of DPP-4. By increasing GLP-1 and GIP levels, this compound promotes insulin secretion, inhibits glucagon secretion, and reduces food intake. In animal models of T2DM, this compound has been shown to improve glucose tolerance, increase beta-cell mass and function, and reduce hepatic glucose production. In clinical trials, this compound has been shown to reduce HbA1c levels, improve beta-cell function, and enhance insulin sensitivity.
实验室实验的优点和局限性
One advantage of 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide for lab experiments is its specificity for DPP-4, which allows for the selective inhibition of this enzyme without affecting other peptidases. Another advantage is its favorable safety profile, which has been demonstrated in clinical trials. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal models or humans. Another limitation is the lack of long-term safety data, which is a concern for any new drug.
未来方向
There are several future directions for research on 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide. One area of interest is the potential use of the drug in combination with other antidiabetic agents, such as metformin or insulin. Another area of interest is the investigation of the long-term safety and efficacy of this compound in humans. Additionally, the role of this compound in the treatment of other metabolic disorders, such as obesity or nonalcoholic fatty liver disease, could be explored. Finally, the development of more potent and selective DPP-4 inhibitors based on the structure of this compound could lead to the discovery of new drugs for the treatment of T2DM and other metabolic disorders.
合成方法
The synthesis of 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the furamide moiety, which is achieved through a condensation reaction between 2-furoic acid and 2-aminomethylpyridine. The resulting intermediate is then subjected to a series of transformations, including protection and deprotection steps, to yield the final product.
科学研究应用
5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide has been extensively studied in preclinical and clinical settings for its potential as a treatment for T2DM. In a randomized, double-blind, placebo-controlled phase 2a trial, this compound was shown to significantly reduce HbA1c levels in patients with T2DM, with a favorable safety profile. The drug has also been shown to improve beta-cell function and insulin sensitivity in animal models of T2DM.
属性
IUPAC Name |
5-(hydroxymethyl)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-6-2-3-7-16(15)26-19-13(5-4-10-20-19)11-21-18(23)17-9-8-14(12-22)25-17/h2-10,22H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGYAUMLSRGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5348039.png)
![5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5348047.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5348055.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5348058.png)
![4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B5348074.png)
![3-{[4-(2-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5348078.png)
![2-[(2-aminophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5348097.png)
![N,N-dimethyl-7-(3-methyl-2-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5348100.png)
![3-{2-[(dicyclopropylmethyl)(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348106.png)
![4-[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5348118.png)
![7-(1,3-benzothiazol-2-yl)-4-{[ethyl(methyl)amino]acetyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348128.png)
![2-(trifluoromethyl)-4-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5348136.png)

![6-[2-(2-chlorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5348145.png)